Bisnafide mesylate

Description

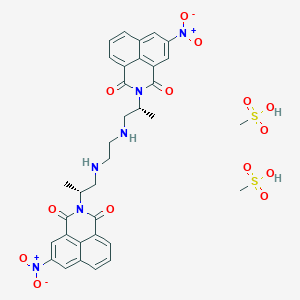

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

145124-30-7 |

|---|---|

Molecular Formula |

C34H36N6O14S2 |

Molecular Weight |

816.8 g/mol |

IUPAC Name |

methanesulfonic acid;5-nitro-2-[(2R)-1-[2-[[(2R)-2-(5-nitro-1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]amino]ethylamino]propan-2-yl]benzo[de]isoquinoline-1,3-dione |

InChI |

InChI=1S/C32H28N6O8.2CH4O3S/c1-17(35-29(39)23-7-3-5-19-11-21(37(43)44)13-25(27(19)23)31(35)41)15-33-9-10-34-16-18(2)36-30(40)24-8-4-6-20-12-22(38(45)46)14-26(28(20)24)32(36)42;2*1-5(2,3)4/h3-8,11-14,17-18,33-34H,9-10,15-16H2,1-2H3;2*1H3,(H,2,3,4)/t17-,18-;;/m1../s1 |

InChI Key |

KPQJSSLKKBKWEW-RKDOVGOJSA-N |

Isomeric SMILES |

C[C@H](CNCCNC[C@@H](C)N1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)[N+](=O)[O-])N4C(=O)C5=CC=CC6=CC(=CC(=C65)C4=O)[N+](=O)[O-].CS(=O)(=O)O.CS(=O)(=O)O |

Canonical SMILES |

CC(CNCCNCC(C)N1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)[N+](=O)[O-])N4C(=O)C5=CC=CC6=CC(=CC(=C65)C4=O)[N+](=O)[O-].CS(=O)(=O)O.CS(=O)(=O)O |

Other CAS No. |

145124-30-7 |

Synonyms |

(R,R)-2,2'-(1,2-ethanediylbis(imino(1-methyl-2,1-ethanediyl)))-bis(5-nitro-1H-benz(de)isoquinolone-1,3-(2H)-dione)dimethanesulfonate bisnafide DMP 840 DMP-840 NSC D640430 NSC-D640430 |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Development of Bisnafide Mesylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bisnafide (B1667450) mesylate, also known by its developmental code DMP 840, is a synthetic bis-naphthalimide derivative that has demonstrated significant potential as an anticancer agent. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical and early clinical development of bisnafide mesylate. It is designed to be a resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols and a summary of key quantitative data. This compound acts as a DNA intercalator and a topoisomerase II poison, stabilizing the covalent topoisomerase II-DNA cleavage complex and ultimately leading to cancer cell death. Preclinical studies have shown its potent cytotoxic activity against a range of human cancer cell lines and curative efficacy in several human tumor xenograft models. This guide synthesizes the available data to present a clear picture of the scientific journey of this promising therapeutic candidate.

Introduction: The Emergence of a Novel Bis-naphthalimide

The quest for novel anticancer agents with improved efficacy and reduced toxicity has led to the exploration of various chemical scaffolds. The naphthalimide class of compounds, known for their DNA intercalating properties, has been a fertile ground for the development of topoisomerase II inhibitors. Amonafide and mitonafide (B1676607) were among the first naphthalimide derivatives to enter clinical trials, demonstrating the potential of this chemical class.[1] this compound (DMP 840) emerged from a rational drug design approach aimed at enhancing the antitumor activity of naphthalimide-based compounds.[2] It is a bis-naphthalimide, featuring two naphthalimide units linked by a polyamine chain, a structural feature designed to optimize DNA binding and topoisomerase II inhibition.[2][3]

Mechanism of Action: A Dual-Pronged Assault on Cancer Cells

This compound exerts its cytotoxic effects through a multi-faceted mechanism of action primarily targeting DNA and the critical nuclear enzyme, topoisomerase II.

DNA Intercalation

The planar bis-naphthalimide structure of bisnafide allows it to insert itself between the base pairs of the DNA double helix, a process known as intercalation.[4] This binding is particularly strong in guanine-cytosine (GC) rich regions of DNA. This physical distortion of the DNA structure interferes with essential cellular processes like DNA replication and transcription.

Topoisomerase II Poisoning

Beyond simple DNA intercalation, this compound functions as a topoisomerase II poison.[4] Topoisomerase II is a vital enzyme that resolves DNA topological problems, such as supercoiling and tangling, which arise during replication, transcription, and chromosome segregation. It does so by creating transient double-strand breaks in the DNA, allowing another DNA strand to pass through, and then resealing the break.

This compound traps the topoisomerase II enzyme in its transient state, bound covalently to the 5'-termini of the cleaved DNA. This stabilized "cleavage complex" prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks.[4] The persistence of these breaks triggers downstream cellular events, including cell cycle arrest and apoptosis (programmed cell death), ultimately leading to the demise of the cancer cell.

dot

References

- 1. Research Progress on Structure-Activity Relationship of 1,8-Naphthalimide DNA Chimeras Against Tumor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. The bis(naphthalimide) DMP-840 causes cytotoxicity by its action against eukaryotic topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Bisnafide Mesylate: Structure, Properties, and Antineoplastic Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bisnafide (B1667450) mesylate, a potent antineoplastic agent, has garnered significant interest within the oncology research community. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, mechanism of action, and available experimental data. As a bis-naphthalimide derivative, bisnafide mesylate exerts its cytotoxic effects through DNA intercalation and inhibition of topoisomerase II, key processes in cancer cell proliferation. This document aims to be a core resource for professionals engaged in the research and development of novel cancer therapeutics.

Chemical Structure and Physicochemical Properties

This compound is the dimesylate salt of bisnafide. The chemical structure of the active moiety, bisnafide, consists of two naphthalimide rings linked by a chiral diamine chain.

Chemical Structure of this compound:

A summary of the key physicochemical properties of this compound is presented in the table below. This data has been compiled from publicly available chemical databases.[1]

| Property | Value | Source |

| Molecular Formula | C₃₄H₃₆N₆O₁₄S₂ | PubChem[1] |

| Molecular Weight | 816.8 g/mol | PubChem[1] |

| IUPAC Name | methanesulfonic acid;5-nitro-2-[(2R)-1-[2-[[(2R)-2-(5-nitro-1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]amino]ethylamino]propan-2-yl]benzo[de]isoquinoline-1,3-dione | PubChem[1] |

| CAS Number | 145124-30-7 | PubChem[1] |

| Canonical SMILES | CC(CNCCNC(C)N1C(=O)c2cccc3cc(cc(C1=O)c23)--INVALID-LINK--[O-])N1C(=O)c2cccc3cc(cc(C1=O)c23)--INVALID-LINK--[O-].CS(=O)(=O)O.CS(=O)(=O)O | PubChem |

| Topological Polar Surface Area | 245 Ų | PubChem |

| Hydrogen Bond Donor Count | 4 | PubChem |

| Hydrogen Bond Acceptor Count | 16 | PubChem |

| Rotatable Bond Count | 11 | PubChem |

Mechanism of Action

The primary mechanism of action of this compound is attributed to its ability to function as a DNA intercalator and a topoisomerase II inhibitor.[1][2] This dual activity disrupts critical cellular processes, leading to cytotoxicity, particularly in rapidly dividing cancer cells.

DNA Intercalation

Bisnafide possesses two planar naphthalimide rings which facilitates its insertion between the base pairs of the DNA double helix. This intercalation is reported to be selective for guanine-cytosine (GC) rich regions of DNA.[2] The binding of bisnafide to DNA can interfere with the processes of DNA replication and transcription.

References

An In-Depth Technical Guide to the Synthesis of Bisnafide Mesylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisnafide (B1667450) mesylate, also known as DMP-840, is a synthetic bis-naphthalimide derivative that has been investigated for its potential as an anticancer agent. Its mechanism of action is believed to involve intercalation into DNA and inhibition of topoisomerase II, leading to cell cycle arrest and apoptosis in cancer cells. The synthesis of bisnafide mesylate is a multi-step process requiring careful control of reaction conditions to achieve the desired stereochemistry and purity. This guide provides a detailed overview of the synthetic pathway, including experimental protocols and quantitative data, to support researchers and drug development professionals in the preparation of this compound.

Core Synthesis Pathway

The synthesis of this compound can be conceptually divided into three main stages:

-

Preparation of the Chiral Diamine Linker: This involves the coupling of a protected D-alanine amino acid with ethylenediamine (B42938), followed by deprotection and reduction to yield the key chiral diamine intermediate, (R,R)-4,7-diazadecane-2,9-diamine.

-

Synthesis of the Bisnafide Base: The chiral diamine is then condensed with two equivalents of 3-nitronaphthalene-1,8-dicarboxylic acid anhydride (B1165640) to form the bisnafide free base.

-

Formation of the Mesylate Salt: Finally, the bisnafide base is treated with methanesulfonic acid to produce the more soluble and stable mesylate salt.

The overall synthetic pathway is depicted in the following diagram:

Experimental Protocols

The following sections provide detailed experimental procedures for each key step in the synthesis of this compound.

Stage 1: Synthesis of the Chiral Diamine Linker ((R,R)-4,7-diazadecane-2,9-diamine)

Step 1.1: Condensation of tert-Butoxycarbonyl-D-alanine with Ethylenediamine to form Protected Diamide (III)

A solution of tert-butoxycarbonyl-D-alanine (I) is reacted with ethylenediamine (II) in the presence of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), in an aprotic solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF). The reaction is typically carried out at room temperature for several hours. After completion, the dicyclohexylurea byproduct is filtered off, and the protected diamide (III) is isolated and purified.

Step 1.2: Deprotection of Protected Diamide (III) to form Diamide (IV)

The tert-butoxycarbonyl (Boc) protecting groups of the protected diamide (III) are removed by treatment with a strong acid. A common method involves dissolving the protected diamide in a solution of hydrochloric acid in an organic solvent, such as dioxane or methanol. The reaction is stirred at room temperature until the deprotection is complete, as monitored by thin-layer chromatography (TLC). The resulting diamide dihydrochloride (B599025) salt (IV) is then typically neutralized and extracted.

Step 1.3: Reduction of Diamide (IV) to (R,R)-4,7-diazadecane-2,9-diamine (V)

The deprotected diamide (IV) is reduced to the corresponding chiral diamine (V). This reduction is effectively carried out using a borane (B79455) reagent, such as diborane (B8814927) (B₂H₆) in tetrahydrofuran (B95107) (THF). The diamide is dissolved in anhydrous THF and the borane solution is added dropwise at a controlled temperature, often starting at 0 °C and then refluxing the mixture to ensure complete reduction. The reaction is quenched, and the product is worked up to yield (R,R)-4,7-diazadecane-2,9-diamine (V).

Stage 2: Synthesis of Bisnafide Free Base

Step 2.1: Condensation of (R,R)-4,7-diazadecane-2,9-diamine (V) with 3-Nitronaphthalene-1,8-dicarboxylic acid anhydride (VI)

The chiral diamine (V) is condensed with two equivalents of 3-nitronaphthalene-1,8-dicarboxylic acid anhydride (VI) to form the bisnafide free base. The reaction is typically performed in a protic solvent such as ethanol (B145695) and heated to reflux for several hours. Upon cooling, the bisnafide product often precipitates from the reaction mixture and can be collected by filtration. Further purification can be achieved by recrystallization.

Stage 3: Formation of this compound

Step 3.1: Salification of Bisnafide with Methanesulfonic Acid

The purified bisnafide free base is suspended in a suitable solvent, such as a mixture of ethanol and water. Methanesulfonic acid is then added, typically as a dilute aqueous solution, until the bisnafide dissolves completely. The this compound salt is then precipitated by the addition of an anti-solvent, such as ethanol or acetone. The resulting crystalline solid is collected by filtration, washed, and dried under vacuum.

Quantitative Data

The following table summarizes typical yields for the key steps in the synthesis of this compound. It is important to note that these yields can vary depending on the specific reaction conditions and purification methods employed.

| Step | Reactants | Product | Typical Yield (%) |

| 1.1 Condensation | tert-Butoxycarbonyl-D-alanine (I), Ethylenediamine (II) | Protected Diamide (III) | 85 - 95 |

| 1.2 Deprotection | Protected Diamide (III) | Diamide (IV) | 90 - 98 |

| 1.3 Reduction | Diamide (IV) | (R,R)-4,7-diazadecane-2,9-diamine (V) | 70 - 85 |

| 2.1 Condensation | (R,R)-4,7-diazadecane-2,9-diamine (V), 3-Nitronaphthalene-1,8-dicarboxylic acid anhydride (VI) | Bisnafide | 75 - 90 |

| 3.1 Salification | Bisnafide, Methanesulfonic Acid | This compound | > 95 |

Logical Workflow for Synthesis and Purification

The following diagram illustrates the logical workflow for the synthesis and purification of this compound, highlighting the key transformations and separations.

An In-Depth Technical Guide to the Mechanism of Action of Bisnafide Mesylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bisnafide mesylate (formerly LU 79553) is a potent synthetic antitumor agent belonging to the bis-naphthalimide class of compounds. Its primary mechanism of action involves a dual attack on cellular proliferation machinery: direct interaction with DNA through bis-intercalation and the catalytic inhibition of topoisomerase II. This multifaceted approach disrupts essential cellular processes, leading to cell cycle arrest and the induction of apoptosis in cancer cells. This technical guide provides a comprehensive overview of the molecular mechanisms of this compound, detailing its interaction with DNA, its inhibitory effects on topoisomerase II, and the downstream signaling pathways that contribute to its cytotoxic activity. Quantitative data from key experiments are summarized, and detailed methodologies for these assays are provided to facilitate further research and development.

Core Mechanism of Action: DNA Bis-intercalation and Topoisomerase II Inhibition

This compound exerts its anticancer effects through two primary, interconnected mechanisms:

-

DNA Bis-intercalation: As a bis-naphthalimide, this compound possesses two planar naphthalimide rings connected by a flexible linker. This structure allows the molecule to insert both planar moieties between the base pairs of the DNA double helix, a process known as bis-intercalation. This interaction is sequence-selective, with a preference for alternating purine-pyrimidine sequences, particularly those containing GpT (ApC) and TpG (CpA) steps.[1] Uniquely, evidence suggests that this compound approaches and intercalates into the DNA from the major groove, a departure from the minor groove binding of many other intercalating agents.[1] This binding distorts the helical structure of DNA, interfering with the binding of DNA-processing enzymes and transcription factors.

-

Topoisomerase II Catalytic Inhibition: this compound also functions as a catalytic inhibitor of topoisomerase II.[1][2][3] Unlike topoisomerase II poisons (e.g., etoposide), which stabilize the enzyme-DNA cleavage complex and lead to DNA strand breaks, this compound inhibits the catalytic activity of the enzyme without inducing significant DNA damage.[4][5] This inhibition is thought to occur by preventing the re-ligation of the DNA strands after the enzyme has created a double-strand break, a crucial step in relieving torsional stress during replication and transcription.

The logical relationship of this compound's core mechanism can be visualized as follows:

Quantitative Data

The following tables summarize the key quantitative data associated with the activity of this compound.

Table 1: In Vitro Cytotoxicity of this compound (LU 79553)

| Cell Line | Cancer Type | EC50 (M) |

| MX-1 | Mammary Carcinoma | 2 x 10-7 - 5 x 10-10 |

| LX-1 | Lung Carcinoma | 2 x 10-7 - 5 x 10-10 |

| CX-1 | Colon Carcinoma | 2 x 10-7 - 5 x 10-10 |

| DLD | Colon Carcinoma | 2 x 10-7 - 5 x 10-10 |

| LOX | Melanoma | 2 x 10-7 - 5 x 10-10 |

| OVCAR-3 | Ovarian Carcinoma | 2 x 10-7 - 5 x 10-10 |

EC50 (concentration required for 50% inhibition of growth) values were determined in various human tumor xenograft models.

Key Experimental Protocols

Detailed methodologies for the key experiments used to elucidate the mechanism of action of this compound are provided below.

DNase I Footprinting Assay

This assay is used to determine the specific DNA sequences to which this compound binds.

Experimental Workflow:

Methodology:

-

DNA Fragment Preparation: A specific DNA fragment of interest (typically 100-200 bp) is radiolabeled at the 5' end of one strand using T4 polynucleotide kinase and [γ-32P]ATP. The labeled fragment is then purified.

-

Binding Reaction: The radiolabeled DNA fragment is incubated with varying concentrations of this compound in a suitable binding buffer (e.g., Tris-HCl, KCl, MgCl2) to allow for equilibrium binding.

-

DNase I Digestion: A carefully titrated amount of DNase I is added to the reaction mixture for a short period to achieve partial digestion of the DNA. The enzyme randomly cleaves the DNA backbone where it is not protected by the bound drug.

-

Reaction Termination and DNA Purification: The reaction is stopped by the addition of a stop solution containing a chelating agent (e.g., EDTA) and a denaturant. The DNA fragments are then purified, typically by phenol-chloroform extraction and ethanol (B145695) precipitation.

-

Gel Electrophoresis: The purified DNA fragments are resolved on a high-resolution denaturing polyacrylamide sequencing gel. A Maxam-Gilbert sequencing ladder of the same DNA fragment is run alongside to precisely map the protected regions.

-

Autoradiography and Analysis: The gel is dried and exposed to X-ray film. The resulting autoradiogram will show a "footprint," which is a region of the gel with no bands, corresponding to the DNA sequence protected from DNase I cleavage by the bound this compound.

Topoisomerase II Decatenation Assay

This assay measures the catalytic activity of topoisomerase II and its inhibition by this compound.

Experimental Workflow:

Methodology:

-

Reaction Setup: The reaction mixture contains kinetoplast DNA (kDNA), a network of catenated DNA minicircles, purified human topoisomerase II, ATP, and varying concentrations of this compound in a suitable reaction buffer (e.g., Tris-HCl, KCl, MgCl2, DTT).

-

Incubation: The reaction is incubated at 37°C to allow for the enzymatic decatenation of the kDNA.

-

Reaction Termination: The reaction is stopped by the addition of a stop solution containing SDS and proteinase K to digest the enzyme.

-

Agarose Gel Electrophoresis: The reaction products are separated by electrophoresis on an agarose gel.

-

Visualization and Analysis: The gel is stained with ethidium bromide and visualized under UV light. Catenated kDNA remains in the well, while the decatenated minicircles migrate into the gel. The concentration of this compound that inhibits 50% of the decatenation activity (IC50) can be determined.

DNA Unwinding Assay

This assay determines the extent to which this compound unwinds the DNA helix upon intercalation.

Experimental Workflow:

Methodology:

-

Reaction Setup: A reaction mixture is prepared containing supercoiled plasmid DNA, a type I topoisomerase (which relaxes supercoiled DNA), and varying concentrations of this compound in a suitable buffer.

-

Incubation: The mixture is incubated to allow the topoisomerase to relax the DNA in the presence of the intercalating drug. The binding of this compound introduces a change in the linking number of the plasmid DNA.

-

Drug Removal: The this compound is removed from the DNA, typically by extraction.

-

Agarose Gel Electrophoresis: The resulting topoisomers are separated by agarose gel electrophoresis. To accurately determine the change in linking number, parallel gels containing different concentrations of a known intercalator like ethidium bromide are run.

-

Analysis: The shift in the distribution of topoisomers in the presence of this compound compared to the control allows for the calculation of the DNA unwinding angle per bound drug molecule.

Downstream Signaling Pathways: Cell Cycle Arrest and Apoptosis

The primary cytotoxic effects of this compound are mediated through the induction of cell cycle arrest and apoptosis.

Cell Cycle Arrest

By interfering with DNA replication and transcription, this compound activates cell cycle checkpoints, leading to arrest, primarily in the S and G2/M phases. The precise molecular players involved are still under investigation but are likely to involve the modulation of cyclin-dependent kinases (CDKs) and their regulatory cyclin partners.

Proposed Signaling Pathway for Cell Cycle Arrest:

Apoptosis

Prolonged cell cycle arrest and irreparable DNA damage induced by this compound ultimately trigger programmed cell death, or apoptosis. This is likely mediated through the intrinsic (mitochondrial) pathway, involving the modulation of the Bcl-2 family of proteins and the subsequent activation of caspases.

Proposed Signaling Pathway for Apoptosis:

Conclusion

This compound is a promising anticancer agent with a well-defined, dual mechanism of action targeting fundamental cellular processes. Its ability to act as both a DNA bis-intercalator and a topoisomerase II catalytic inhibitor provides a powerful strategy for inducing cancer cell death. Further research into the specific molecular details of the downstream signaling pathways and the identification of predictive biomarkers will be crucial for the successful clinical development and application of this compound and its analogs. The experimental protocols and data presented in this guide offer a solid foundation for such future investigations.

References

- 1. researchgate.net [researchgate.net]

- 2. Catalytic topoisomerase II inhibitors in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Catalytic inhibitors of DNA topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of topoisomerase II by antitumor agents bis(2,6-dioxopiperazine) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Interaction of the DNA topoisomerase II catalytic inhibitor meso-2,3-bis(3,5-dioxopiperazine-1-yl)butane (ICRF-193), a bisdioxopiperazine derivative, with the conserved region(s) of eukaryotic but not prokaryotic enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

Bisnafide Mesylate: A Technical Guide to a Potent DNA Intercalator and Topoisomerase II Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisnafide (B1667450) mesylate, also known as DMP-840, is a synthetic bis-naphthalimide derivative that has demonstrated significant potential as an anticancer agent. Its primary mechanism of action involves the intercalation into DNA and the inhibition of topoisomerase II, a critical enzyme in DNA replication and repair. This dual-action mechanism leads to the induction of cell cycle arrest and apoptosis in cancer cells, making it a subject of considerable interest in oncological research and drug development. This technical guide provides an in-depth overview of bisnafide mesylate, focusing on its core mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the implicated signaling pathways.

Core Mechanism of Action: DNA Intercalation and Topoisomerase II Inhibition

This compound exerts its cytotoxic effects through a two-pronged attack on cellular DNA and its associated enzymatic machinery. As a bis-intercalator, its planar naphthalimide rings insert themselves between the base pairs of the DNA double helix. This intercalation physically distorts the DNA structure, interfering with fundamental processes such as transcription and replication.

Crucially, this DNA binding has a high affinity, with a noted specificity for guanine (B1146940) and cytosine (G-C) rich sequences[1]. This interaction sets the stage for the second critical aspect of its mechanism: the inhibition of topoisomerase II. Topoisomerase II is an essential enzyme that resolves DNA topological problems, such as supercoiling and tangling, by creating transient double-strand breaks. This compound acts as a topoisomerase II "poison" by stabilizing the covalent complex formed between the enzyme and the cleaved DNA. This prevents the re-ligation of the DNA strands, leading to an accumulation of DNA double-strand breaks and ultimately triggering a DNA damage response.

Quantitative Data

The cytotoxic activity of this compound has been evaluated in various cancer models. The following tables summarize the available quantitative data on its efficacy.

| Concentration (µg/mL) | Percentage of Responsive Primary Human Tumor Specimens |

| 0.01 | 10% |

| 0.1 | 54% |

| 1.0 | 80% |

| 10.0 | 89% |

| Data from a human tumor clonogenic assay. A response was defined as at least a 50% decrease in tumor colony formation.[1] |

| Tumor Type | Percentage of Responsive Primary Human Tumor Specimens at 0.1 µg/mL |

| Melanoma | 80% |

| Renal Cell Carcinoma | 80% |

| Ovarian Cancer | 63% |

| Breast Cancer | 54% |

| Non-Small-Cell Lung Cancer | 42% |

| Colorectal Cancer | 33% |

| Data from a human tumor clonogenic assay.[1] |

Signaling Pathways

The accumulation of DNA double-strand breaks induced by this compound triggers a cellular stress response, primarily activating the DNA damage response (DDR) pathway. This pathway is a critical signaling cascade that senses DNA lesions and coordinates cell cycle arrest and DNA repair or, if the damage is too severe, apoptosis. A key axis in this response involves the ATM-Chk2-p53 signaling cascade.

Experimental Protocols

DNA Intercalation Assay (Fluorescent Intercalator Displacement)

This assay determines the ability of a test compound to intercalate into DNA by measuring the displacement of a fluorescent DNA intercalator, such as ethidium (B1194527) bromide.

Materials:

-

Calf thymus DNA (or other double-stranded DNA)

-

Ethidium bromide

-

Tris-HCl buffer (pH 7.4)

-

This compound stock solution

-

Fluorometer

Procedure:

-

Prepare a solution of DNA in Tris-HCl buffer.

-

Add ethidium bromide to the DNA solution to a final concentration that gives a stable and measurable fluorescence signal.

-

Incubate the DNA-ethidium bromide complex until the fluorescence signal stabilizes.

-

Measure the initial fluorescence intensity (F0).

-

Add increasing concentrations of this compound to the solution.

-

After each addition, incubate for a set period to allow for binding equilibrium to be reached.

-

Measure the fluorescence intensity (F) at each concentration of this compound.

-

A decrease in fluorescence intensity indicates the displacement of ethidium bromide by this compound, confirming its DNA intercalating activity.

Topoisomerase II Inhibition Assay (Cleavage Complex Stabilization)

This assay assesses the ability of a compound to act as a topoisomerase II poison by detecting the formation of stabilized cleavage complexes.

Materials:

-

Purified human topoisomerase IIα

-

Supercoiled plasmid DNA (e.g., pBR322)

-

ATP

-

Reaction buffer (containing MgCl2, KCl, etc.)

-

Proteinase K

-

SDS

-

Agarose (B213101) gel electrophoresis system

-

DNA staining agent (e.g., ethidium bromide)

-

This compound stock solution

Procedure:

-

Set up reaction tubes containing supercoiled plasmid DNA, reaction buffer, and ATP.

-

Add varying concentrations of this compound to the reaction tubes.

-

Initiate the reaction by adding purified topoisomerase IIα.

-

Incubate the reactions at 37°C for a specified time.

-

Stop the reaction by adding SDS and proteinase K to digest the enzyme.

-

Analyze the DNA products by agarose gel electrophoresis.

-

The appearance of linearized plasmid DNA indicates the formation of a stable cleavage complex, confirming that this compound is a topoisomerase II poison.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidic isopropanol)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound. Include untreated control wells.

-

Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control.

Cell Cycle Analysis (Flow Cytometry)

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution

-

Phosphate-buffered saline (PBS)

-

Cold 70% ethanol (B145695)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in culture plates and allow them to adhere.

-

Treat the cells with various concentrations of this compound for a specified duration.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and store at -20°C.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution and incubate in the dark to allow for DNA staining and RNA degradation.

-

Analyze the samples using a flow cytometer.

-

The DNA content is measured by the fluorescence intensity of PI, and the percentage of cells in each phase of the cell cycle is determined using cell cycle analysis software. An accumulation of cells in the G2/M phase would be indicative of this compound's effect.

Experimental and Logical Workflows

Conclusion

This compound is a potent anticancer agent with a well-defined mechanism of action centered on DNA intercalation and topoisomerase II inhibition. This dual activity leads to the accumulation of DNA double-strand breaks, triggering a DNA damage response that culminates in G2/M cell cycle arrest and apoptosis. The quantitative data, though still emerging, indicates significant cytotoxic activity against a broad range of human tumors. The experimental protocols provided herein offer a robust framework for researchers to further investigate the nuanced cellular and molecular effects of this promising therapeutic candidate. Future research should focus on elucidating more detailed quantitative structure-activity relationships, exploring its efficacy in combination therapies, and further defining the specific signaling pathways that govern cellular responses to this compound-induced DNA damage.

References

Bisnafide Mesylate: An In-depth Technical Guide on Topoisomerase II Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bisnafide (B1667450) mesylate is a synthetic anticancer agent that functions as a catalytic inhibitor of topoisomerase II, a critical enzyme in DNA replication and chromosome segregation. By stabilizing the cleavable complex, bisnafide induces DNA double-strand breaks, leading to cell cycle arrest, primarily at the G2/M phase, and subsequent apoptosis. This technical guide provides a comprehensive overview of the mechanism of action of bisnafide mesylate, supported by a compilation of available preclinical and clinical data. Detailed experimental protocols for key assays and visual representations of the associated signaling pathways are included to facilitate further research and drug development efforts in this area.

Introduction

DNA topoisomerases are essential enzymes that resolve topological problems arising from the double-helical structure of DNA during various cellular processes, including replication, transcription, and recombination. Topoisomerase II introduces transient double-strand breaks in the DNA, allowing another DNA segment to pass through, thereby altering the DNA topology. This catalytic cycle is a prime target for anticancer therapies.

This compound belongs to the class of bis(2,6-dioxopiperazine) derivatives, which are non-intercalative inhibitors of topoisomerase II. Unlike topoisomerase poisons that trap the enzyme-DNA covalent intermediate, bisnafide and its analogs act as catalytic inhibitors, interfering with an earlier step in the enzymatic cycle. This guide delves into the core of this compound's function, presenting its mechanism, summarizing quantitative data, and providing detailed experimental methodologies.

Mechanism of Action: Topoisomerase II Inhibition

This compound exerts its cytotoxic effects by targeting topoisomerase IIα, the isoform predominantly expressed in proliferating cells. The primary mechanism involves the stabilization of the "closed clamp" conformation of the enzyme on the DNA, which prevents the re-ligation of the DNA strands after the initial cleavage. This leads to the accumulation of protein-linked DNA double-strand breaks.

The persistence of these breaks triggers a cascade of cellular responses, collectively known as the DNA Damage Response (DDR). This response ultimately culminates in cell cycle arrest and the induction of apoptosis, selectively eliminating rapidly dividing cancer cells.

Signaling Pathways

The cellular consequences of bisnafide-induced topoisomerase II inhibition are mediated through several interconnected signaling pathways:

-

DNA Damage Response (DDR) Pathway: The presence of double-strand breaks activates sensor proteins like the MRE11-RAD50-NBS1 (MRN) complex, which in turn activates the Ataxia Telangiectasia Mutated (ATM) kinase. Activated ATM phosphorylates a multitude of downstream targets, including CHK2 and p53, initiating cell cycle arrest and apoptosis.

-

Cell Cycle Arrest at G2/M: The ATM/CHK2 signaling axis leads to the inactivation of the CDC25C phosphatase. This prevents the dephosphorylation and activation of the CDK1/Cyclin B1 complex, a key regulator of the G2/M transition, thereby arresting the cell cycle at this phase.

-

Apoptosis Induction: The DDR pathway can trigger apoptosis through both p53-dependent and p53-independent mechanisms. Activated p53 can induce the expression of pro-apoptotic proteins like Bax and PUMA. In a p53-independent manner, the sustained cell cycle arrest and DNA damage can also lead to the activation of the intrinsic apoptotic pathway, characterized by the release of cytochrome c from the mitochondria and the subsequent activation of caspases.

Diagram of the Core Signaling Pathway of this compound

Caption: Core signaling cascade initiated by this compound.

Quantitative Data

While specific quantitative data for this compound is limited in publicly available literature, data from structurally related bis(2,6-dioxopiperazine) derivatives provide valuable insights into its potency and activity.

Table 1: In Vitro Topoisomerase II Inhibitory Activity

| Compound | Target | Assay | IC50 | Reference |

| ICRF-193 | Calf Thymus Topoisomerase II | kDNA Decatenation | 2 µM | [1] |

| ICRF-154 | Calf Thymus Topoisomerase II | kDNA Decatenation | 13 µM | [1] |

| ICRF-159 | Calf Thymus Topoisomerase II | kDNA Decatenation | 30 µM | [1] |

Note: ICRF-193 is a meso isomer of a bis(2,6-dioxopiperazine) derivative, structurally similar to bisnafide.

Table 2: Preclinical Efficacy (Data for structurally similar compounds)

| Compound | Cancer Model | Administration | Tumor Growth Inhibition | Reference |

| Data Not Available for this compound | - | - | - | - |

Table 3: Clinical Trial Efficacy (Data for structurally similar compounds)

| Compound | Cancer Type | Phase | Objective Response Rate (ORR) | Reference |

| Data Not Available for this compound | - | - | - | - |

Table 4: Pharmacokinetic Parameters (Human Data - General Profile for Bisphosphonates)

| Parameter | Value | Unit | Reference |

| Cmax | Data Not Available | - | - |

| Tmax | Data Not Available | - | - |

| Half-life (t½) | Data Not Available | - | - |

| Bioavailability | Generally low for oral bisphosphonates | % | [2] |

| Excretion | Primarily renal | - | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and its mechanism of action.

Topoisomerase II Inhibition Assay (kDNA Decatenation)

Principle: This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, by topoisomerase II. Inhibition is visualized by the persistence of the kDNA network at the origin of an agarose (B213101) gel.

Workflow Diagram:

Caption: Workflow for the Topoisomerase II kDNA decatenation assay.

Protocol:

-

Reaction Setup: In a microcentrifuge tube on ice, prepare a 20 µL reaction mixture containing:

-

10x Topoisomerase II reaction buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.5 M NaCl, 100 mM MgCl2, 10 mM DTT, 10 mM ATP).

-

200 ng kinetoplast DNA (kDNA).

-

Test compound (this compound) at various concentrations.

-

Nuclease-free water to a final volume of 19 µL.

-

-

Enzyme Addition: Add 1 µL of purified human topoisomerase IIα to each reaction tube.

-

Incubation: Incubate the reactions at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding 2 µL of 10% SDS and 1 µL of proteinase K (20 mg/mL) and incubate at 37°C for another 15 minutes.

-

Gel Electrophoresis: Add 2 µL of 6x DNA loading dye to each sample and load onto a 1% agarose gel containing ethidium (B1194527) bromide. Run the gel at 80-100V until the dye front has migrated sufficiently.

-

Visualization: Visualize the DNA bands under a UV transilluminator. Decatenated minicircles will migrate into the gel, while the catenated kDNA network will remain in the well.

Cell Viability Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals.

Workflow Diagram:

References

Bisnafide Mesylate: A Preclinical In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bisnafide (B1667450) mesylate (formerly known as DMP-840) is a synthetic bis-naphthalimide derivative that has demonstrated significant preclinical antitumor activity. Its primary mechanism of action is the inhibition of topoisomerase II, an essential enzyme for DNA replication and chromosome segregation. By intercalating into guanine-cytosine (GC) rich DNA regions, bisnafide mesylate stabilizes the topoisomerase II-DNA cleavage complex, leading to double-strand DNA breaks, cell cycle arrest, and ultimately, apoptosis. This technical guide provides a comprehensive overview of the key preclinical studies that have defined the pharmacological profile of this compound, including its in vitro and in vivo efficacy, mechanism of action, and its effects on cellular signaling pathways.

In Vitro Efficacy

This compound has shown potent cytotoxic activity against a broad range of human tumor cell lines in vitro. The primary method for assessing this activity has been the human tumor clonogenic assay, which measures the ability of a drug to inhibit the formation of tumor cell colonies in soft agar (B569324).

Human Tumor Clonogenic Assay

A key study evaluated the in vitro effects of this compound against 260 biopsy specimens from various human cancers. An in vitro response was defined as a ≥50% decrease in tumor colony formation compared to untreated controls. The results demonstrated a dose-dependent increase in the percentage of responsive tumors.[1]

Table 1: In Vitro Response of Human Tumor Specimens to this compound

| Concentration (µg/mL) | Percentage of Responding Specimens |

| 0.01 | 10% (1 of 10) |

| 0.1 | 54% (55 of 101) |

| 1.0 | 80% (82 of 103) |

| 10.0 | 89% (82 of 92) |

Data sourced from a human tumor clonogenic assay.[1]

At a concentration of 0.1 µg/mL, this compound showed significant activity against several tumor types, including melanoma (80% response), renal cell carcinoma (80%), ovarian cancer (63%), breast cancer (54%), non-small-cell lung cancer (42%), and colorectal cancer (33%).[1]

Activity in Multidrug-Resistant Cell Lines

Importantly, this compound has demonstrated efficacy in tumor specimens that are resistant to a variety of standard chemotherapeutic agents. This suggests a lack of cross-resistance with several common anticancer drugs.[1]

Table 2: Activity of this compound (0.1 µg/mL) in Chemoresistant Tumor Specimens

| Resistant to: | Percentage of Responding Specimens |

| Methotrexate | 88% |

| Doxorubicin | 58% |

| Platinum | 57% |

| Cyclophosphamide | 53% |

| Vinblastine | 53% |

| Etoposide | 53% |

| Fluorouracil | 37% |

| Paclitaxel | 36% |

Data sourced from a human tumor clonogenic assay.[1]

In Vivo Efficacy

The antitumor activity of this compound has been extensively evaluated in vivo using human tumor xenograft models in immunocompromised mice. These studies have consistently demonstrated the potent and selective activity of this compound against solid tumors.

Human Tumor Xenograft Studies

In athymic nude mice bearing established human tumor xenografts, intravenous (i.v.) administration of this compound at or below the maximum tolerated dose resulted in significant tumor growth inhibition and, in many cases, complete tumor regressions.

Table 3: In Vivo Efficacy of this compound in Human Tumor Xenograft Models

| Tumor Model | Response |

| MX-1 Mammary Carcinoma | Curative activity, full or incomplete regressions, ≥96% tumor growth inhibition |

| CX-1 Colon Adenocarcinoma | Curative activity, full or incomplete regressions, ≥96% tumor growth inhibition |

| DLD-2 Colon Adenocarcinoma | Curative activity, full or incomplete regressions, ≥96% tumor growth inhibition |

| LX-1 Lung Carcinoma | Curative activity, full or incomplete regressions, ≥96% tumor growth inhibition |

Efficacy was dose-dependent.

Long-term studies with the MX-1 mammary carcinoma model showed that this compound induced full regressions in all treated mice, with tumors in 50% of the animals remaining regressed for over five months. The compound was also curative against large, established DLD-2 (500 mg) and MX-1 (1000 mg) tumors.

Route and Schedule Dependency

This compound was found to be equally effective when administered intravenously or intraperitoneally. Oral administration resulted in slightly reduced activity. Schedule dependency was observed, with a daily for 9 days regimen being optimal for both the MX-1 and DLD-2 tumor models.

Mechanism of Action

The primary molecular target of this compound is DNA topoisomerase II. Its mechanism of action involves a multi-step process that ultimately leads to cancer cell death.

Topoisomerase II Inhibition

This compound is a DNA intercalator that preferentially binds to GC-rich sequences. This binding stabilizes the covalent complex formed between topoisomerase II and DNA during the enzyme's catalytic cycle. The stabilization of this "cleavage complex" prevents the re-ligation of the DNA strands, resulting in the accumulation of double-strand breaks. This conversion of topoisomerase II into a cellular poison is the key cytotoxic mechanism of this compound.[2]

Cell Cycle Arrest and Apoptosis

The accumulation of DNA double-strand breaks triggers a cellular damage response, leading to cell cycle arrest, primarily at the G2/M phase. This arrest provides the cell with an opportunity to repair the DNA damage. However, if the damage is too extensive, the cell is directed towards programmed cell death, or apoptosis.

Experimental Protocols

Human Tumor Clonogenic Assay

This assay is designed to determine the in vitro cytotoxicity of a compound against primary human tumor cells.

-

Tumor Specimen Preparation: Fresh human tumor biopsies are mechanically and enzymatically dissociated into a single-cell suspension.

-

Cell Culture: A base layer of agar in culture medium is prepared in petri dishes. The tumor cell suspension is then mixed with a top layer of agar and plated over the base layer.

-

Drug Exposure: this compound, at various concentrations, is added to the top layer of agar for continuous exposure.

-

Incubation: Plates are incubated under standard cell culture conditions (37°C, 5% CO2) for 14-21 days to allow for colony formation.

-

Colony Counting: Colonies (aggregates of ≥50 cells) are counted using an inverted microscope.

-

Data Analysis: The number of colonies in drug-treated plates is compared to the number in untreated control plates to determine the percentage of growth inhibition. A response is typically defined as a ≥50% reduction in colony formation.[1]

Topoisomerase II Inhibition Assay (DNA Decatenation)

This assay measures the ability of a compound to inhibit the decatenating activity of topoisomerase II.

-

Reaction Mixture Preparation: A reaction mixture is prepared containing kinetoplast DNA (kDNA), a network of interlocked DNA circles that serves as the substrate for topoisomerase II. The mixture also includes reaction buffer and ATP.

-

Drug Addition: this compound is added to the reaction mixture at various concentrations.

-

Enzyme Addition: Purified human topoisomerase II is added to initiate the reaction.

-

Incubation: The reaction is incubated at 37°C for a specified time (e.g., 30 minutes).

-

Reaction Termination: The reaction is stopped by the addition of a stop buffer containing a protein denaturant (e.g., SDS) and a loading dye.

-

Agarose (B213101) Gel Electrophoresis: The reaction products are separated by agarose gel electrophoresis. Decatenated DNA (monomeric circles) migrates faster through the gel than the catenated kDNA network.

-

Visualization: The DNA is visualized by staining with an intercalating dye (e.g., ethidium (B1194527) bromide) and imaging under UV light. Inhibition of topoisomerase II activity is observed as a decrease in the amount of decatenated DNA compared to the control.

Conclusion

The preclinical data for this compound strongly support its development as a potent anticancer agent. Its mechanism of action as a topoisomerase II poison, coupled with its broad in vitro and in vivo efficacy, particularly against solid tumors and chemoresistant cell lines, highlights its therapeutic potential. Further investigation into its pharmacokinetic and toxicological profiles will be crucial for its successful clinical translation. The detailed experimental protocols and an understanding of its impact on cellular signaling pathways provide a solid foundation for continued research and development of this promising compound.

References

Early Clinical Trial Data for Bisnafide Mesylate: An Overview of a DNA Intercalating Agent

Despite a comprehensive search of publicly available scientific literature and clinical trial databases, detailed early clinical trial data for the investigational drug Bisnafide mesylate is not available in the public domain. As such, a full in-depth technical guide with quantitative data, specific experimental protocols, and detailed signaling pathways as requested cannot be constructed.

This document, therefore, serves to provide a summary of the available information on this compound, focusing on its classification, proposed mechanism of action based on its chemical class, and the general landscape of similar compounds.

Introduction to this compound

This compound (also known as DMP-840 and NSC-D640430) is classified as a naphthalimide analogue.[1][2] Based on its chemical structure and preclinical studies on related compounds, it is understood to function as a DNA intercalator and a topoisomerase II inhibitor.[1] DNA intercalators are agents that insert themselves between the base pairs of DNA, while topoisomerase II inhibitors interfere with the action of enzymes that manage the topological state of DNA during replication and transcription. This dual-action mechanism is a common strategy for anticancer agents.

This compound was reportedly developed by DuPont Pharmaceuticals Co.[3] However, information regarding its progression through clinical trials (Phase I, II, or III) is not publicly accessible.

Proposed Mechanism of Action

As a DNA intercalator and topoisomerase II inhibitor, this compound is presumed to exert its cytotoxic effects through the following general mechanism:

-

DNA Intercalation: The planar aromatic rings of the naphthalimide structure allow the molecule to slip between the base pairs of the DNA double helix. This insertion can lead to a physical distortion of the DNA structure, which can interfere with the binding of DNA and RNA polymerases, thereby inhibiting replication and transcription.[4][5]

-

Topoisomerase II Inhibition: Topoisomerase II enzymes are crucial for relieving torsional stress in DNA by creating transient double-strand breaks. Inhibitors of this enzyme, such as this compound is presumed to be, trap the enzyme-DNA complex in a state where the DNA is cleaved. This leads to an accumulation of double-strand breaks, which, if not repaired, can trigger programmed cell death (apoptosis).[6]

The general signaling pathway for DNA damage-induced apoptosis, which is relevant for this class of drugs, is depicted below.

Data on Related Compounds: Acridone (B373769) Derivatives

Given the absence of specific data for this compound, a brief overview of the clinical development of other acridone derivatives, which share a similar mechanism of action, may provide some context. Several acridone derivatives have been investigated as anticancer agents, with some reaching clinical trials.[7] These compounds are also known to act as DNA intercalators and topoisomerase inhibitors.[6]

Preclinical studies on various acridone derivatives have demonstrated cytotoxicity against a range of cancer cell lines, with some compounds showing promising activity in animal models.[8][9] However, the translation of these preclinical findings into successful clinical outcomes has been challenging, a common theme in the development of DNA intercalating agents.[4][10]

Conclusion

While this compound is identified as a DNA intercalator and a potential topoisomerase II inhibitor, a comprehensive review of publicly available information reveals a lack of early clinical trial data. The core requirements of this technical guide, including tables of quantitative data, detailed experimental protocols, and specific signaling pathway diagrams, cannot be fulfilled at this time due to the absence of this information in the public domain. The information provided herein is based on the compound's classification and the known mechanisms of related chemical entities. Further information would be contingent on the release of data from the sponsoring organization or future publications in peer-reviewed journals.

References

- 1. This compound - Immunomart [immunomart.com]

- 2. Bisnafide Dimesylate | C34H36N6O14S2 | CID 60916 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, Bisnafide mesilate, NSC-D640430, DMP-840-药物合成数据库 [drugfuture.com]

- 4. benthamdirect.com [benthamdirect.com]

- 5. DNA Intercalators and Using Them as Anticancer Drugs [ijabbr.com]

- 6. Acridine/Acridone Derivatives as Catalytic Inhibitors of Topoisomerase I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A comprehensive review on acridone based derivatives as future anti-cancer agents and their structure activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Evaluation of N10-substituted acridone-based derivatives as AKT inhibitors against breast cancer cells: in vitro and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. New acridone derivatives to target telomerase and oncogenes – an anticancer approach - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

In Vitro Anti-Cancer Activity of Bisnafide Mesylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bisnafide mesylate, a synthetic naphthalimide derivative, has demonstrated notable in vitro anti-cancer activity. As an analogue of amonafide, its primary mechanism of action involves DNA intercalation and the inhibition of topoisomerase II, leading to DNA damage, cell cycle arrest, and apoptosis in cancer cells. This technical guide provides a comprehensive overview of the in vitro anti-cancer properties of this compound, including its mechanism of action, quantitative cytotoxicity data, and detailed experimental protocols for key assays. Visualizations of the associated signaling pathways and experimental workflows are provided to facilitate a deeper understanding of its cellular effects.

Mechanism of Action

This compound exerts its anti-neoplastic effects through a dual mechanism targeting fundamental cellular processes:

-

DNA Intercalation: The planar naphthalimide ring structure of this compound allows it to insert itself between the base pairs of the DNA double helix. This intercalation distorts the DNA structure, interfering with the processes of DNA replication and transcription.

-

Topoisomerase II Inhibition: this compound acts as a topoisomerase II "poison." It stabilizes the transient covalent complex formed between topoisomerase II and DNA during the catalytic cycle. This prevents the re-ligation of the DNA strands, leading to the accumulation of single and double-strand breaks. These DNA lesions trigger a cellular DNA damage response, ultimately leading to programmed cell death.

Quantitative Data: Cytotoxicity

While comprehensive public data on the IC50 values of this compound across a wide range of cancer cell lines is limited, studies on its close analogue, xanafide, provide valuable insights into its potency. The following table summarizes the total growth inhibition (TGI) concentrations for xanafide in various human breast cancer cell lines, as determined by the sulforhodamine B (SRB) assay.

| Cell Line | Cancer Type | Total Growth Inhibition (TGI) Concentration (µM) |

| MCF-7 | Breast Adenocarcinoma (ER+, p53 wild-type) | [Data not publicly available for this compound] |

| MDA-MB-231 | Breast Adenocarcinoma (ER-, p53 mutant) | [Data not publicly available for this compound] |

| SKBR-3 | Breast Adenocarcinoma (HER2+) | [Data not publicly available for this compound] |

| T47D | Breast Ductal Carcinoma (ER+, p53 mutant) | [Data not publicly available for this compound] |

Note: The cytotoxicity of this compound is expected to be in a similar range to its analogues. Further in-house testing is recommended to determine the precise IC50 values for specific cell lines of interest.

Experimental Protocols

The following are detailed methodologies for key in vitro assays to evaluate the anti-cancer activity of this compound. These protocols are based on standard laboratory procedures for this class of compounds.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing various concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent).

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

-

Solubilization: Carefully aspirate the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT Assay Experimental Workflow

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell lines

-

This compound

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the specified time. Include an untreated control.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

-

Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Dilution: Add 400 µL of 1X Binding Buffer to each tube.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer within 1 hour of staining.

The Role of Bisnafide Mesylate in Inducing Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisnafide (B1667450) mesylate is a synthetic compound belonging to the class of bis-naphthalimides, which are recognized for their potent anti-tumor activities. A primary mechanism through which bisnafide mesylate exerts its cytotoxic effects is the induction of apoptosis, or programmed cell death. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound-induced apoptosis, supported by quantitative data from related compounds, detailed experimental protocols, and visualizations of the key signaling pathways.

The core anti-neoplastic activity of this compound stems from its function as a DNA intercalator and a topoisomerase II inhibitor. By inserting itself between the base pairs of DNA, this compound distorts the helical structure, thereby interfering with DNA replication and transcription.[1][2] Simultaneously, its inhibition of topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication and transcription, leads to the accumulation of DNA strand breaks.[3][4] This accumulation of DNA damage serves as a potent trigger for the cell's apoptotic machinery.

Core Mechanisms of Action

The induction of apoptosis by this compound is a multi-faceted process initiated by two primary molecular events:

-

DNA Intercalation: this compound possesses a planar naphthalimide ring system that facilitates its insertion into the DNA double helix. This intercalation physically obstructs the binding of DNA and RNA polymerases, thereby halting replication and transcription.[1][2]

-

Topoisomerase II Inhibition: this compound stabilizes the covalent complex formed between topoisomerase II and DNA, preventing the re-ligation of the DNA strands. This results in the accumulation of double-strand breaks, a potent signal for the initiation of apoptosis.[3][4]

These initial events trigger a cascade of downstream signaling pathways, ultimately converging on the activation of caspases, the key executioners of apoptosis.

Signaling Pathways in this compound-Induced Apoptosis

The DNA damage induced by this compound primarily activates the intrinsic (or mitochondrial) pathway of apoptosis. The following diagram illustrates the key steps in this pathway.

References

- 1. Novel DNA Bis-Intercalator XR5944 as a Potent Anticancer Drug—Design and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Apoptosis induced by topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Apoptosis is the most efficient death-pathway in tumor cells after topoisomerase II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Cellular Uptake and Distribution of Amonafide

Disclaimer: Initial searches for "Bisnafide mesylate" did not yield specific results. Based on the similarity of the name and the context of the user's request, this guide focuses on "Amonafide," a well-documented anticancer agent. It is highly probable that "this compound" is a misspelling or a closely related analog of Amonafide (B1665376).

This technical guide provides a comprehensive overview of the cellular uptake, subcellular distribution, and mechanisms of action of Amonafide, a potent antitumor agent. The information is tailored for researchers, scientists, and drug development professionals, with a focus on data presentation, detailed experimental protocols, and visual representations of key processes.

Cellular Uptake of Amonafide

The cellular uptake of Amonafide is a critical determinant of its cytotoxic activity. While specific kinetic parameters of uptake are not extensively documented in publicly available literature, the existing evidence suggests a combination of passive diffusion and potentially carrier-mediated transport.

Mechanisms of Uptake:

-

Passive Diffusion: As a small molecule, Amonafide can likely cross the cell membrane via passive diffusion, driven by its concentration gradient.

-

Carrier-Mediated Transport: The involvement of specific transporters cannot be ruled out and would require further investigation to identify and characterize.

Subcellular Distribution of Amonafide

Following cellular uptake, Amonafide and its analogs distribute to various subcellular compartments, with the nucleus being a primary site of action due to its DNA intercalating properties. However, evidence also points to significant mitochondrial localization and involvement.

Key Localization Sites:

-

Nucleus: As a DNA intercalator and topoisomerase II inhibitor, a significant concentration of Amonafide is expected to be in the nucleus to exert its cytotoxic effects.

-

Mitochondria: Studies on Amonafide analogs have demonstrated their ability to alter the mitochondrial membrane potential, suggesting mitochondrial accumulation and a role in the induction of apoptosis through the intrinsic pathway.[1]

-

Perinucleolar Compartment: Some derivatives of Amonafide have been shown to eliminate the perinucleolar compartment, a marker of metastatic potential.[2]

Quantitative Data on Cellular Effects

While precise quantitative data on the subcellular distribution percentages of Amonafide are scarce, the following table summarizes its effects on various cell lines.

| Cell Line | IC50 Concentration | Observed Effects | Citations |

| Raji (Burkitt's lymphoma) | Dose-dependent | G1 cell cycle arrest, induction of apoptosis, generation of reactive oxygen species (ROS), alteration of mitochondrial membrane potential. | [1] |

| Prostate Cancer Cells | Nanomolar concentrations | G2 cell cycle arrest, inhibition of topoisomerase II activity. | [3] |

| Various Human Tumors | Not specified | Less activity compared to standard agents in some in vitro studies. | [4] |

Signaling Pathways Affected by Amonafide

Amonafide's primary mechanism of action involves the disruption of fundamental cellular processes, leading to cell cycle arrest and apoptosis. The key signaling pathways implicated are the DNA damage response and the intrinsic apoptotic pathway.

DNA Damage and Topoisomerase II Inhibition Pathway

Amonafide intercalates into DNA and inhibits topoisomerase II, an enzyme essential for resolving DNA topological problems during replication, transcription, and chromosome segregation.[5] This inhibition leads to the stabilization of the topoisomerase II-DNA cleavage complex, resulting in DNA strand breaks.

Mitochondrial Apoptosis Pathway

Amonafide and its analogs can induce apoptosis through the intrinsic, mitochondria-mediated pathway. This involves the generation of reactive oxygen species (ROS) and the disruption of the mitochondrial membrane potential (ΔΨm), leading to the release of pro-apoptotic factors.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments to study the cellular uptake and distribution of Amonafide.

Subcellular Fractionation

This protocol allows for the separation of nuclear, mitochondrial, and cytosolic fractions to determine the subcellular localization of Amonafide.

Workflow for Subcellular Fractionation:

Detailed Protocol:

-

Cell Lysis:

-

Harvest cultured cells treated with Amonafide and wash with ice-cold PBS.

-

Resuspend the cell pellet in a hypotonic lysis buffer and incubate on ice.

-

Homogenize the cells using a Dounce homogenizer until desired cell lysis is achieved (monitor under a microscope).

-

-

Nuclear Fractionation:

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C.

-

The resulting pellet contains the nuclei. Wash the nuclear pellet carefully.

-

The supernatant contains the cytoplasm and other organelles.

-

-

Mitochondrial Fractionation:

-

Transfer the supernatant from the previous step to a new tube and centrifuge at a medium speed (e.g., 10,000 x g) for 20 minutes at 4°C.

-

The pellet contains the mitochondrial fraction.

-

The supernatant is the cytosolic fraction.

-

-

Analysis:

-

Analyze the Amonafide content in each fraction using a suitable method like High-Performance Liquid Chromatography (HPLC).

-

Confirm the purity of each fraction by performing Western blot analysis for marker proteins (e.g., Histone H3 for nucleus, COX IV for mitochondria, and GAPDH for cytosol).

-

Fluorescence Microscopy for Subcellular Localization

This method allows for the visualization of Amonafide's distribution within the cell, taking advantage of its intrinsic fluorescence or by using fluorescently labeled analogs.

Detailed Protocol:

-

Cell Culture and Treatment:

-

Seed cells on glass coverslips in a culture dish and allow them to adhere.

-

Treat the cells with Amonafide for the desired time and concentration.

-

-

Staining (Optional):

-

To visualize specific organelles, co-stain with organelle-specific fluorescent dyes (e.g., Hoechst 33342 for the nucleus, MitoTracker Red for mitochondria).

-

-

Fixation and Mounting:

-

Wash the cells with PBS and fix with 4% paraformaldehyde.

-

Mount the coverslips on microscope slides using an appropriate mounting medium.

-

-

Imaging:

-

Visualize the cells using a confocal fluorescence microscope with appropriate laser lines and filters for Amonafide (or its fluorescent tag) and any co-stains.

-

Flow Cytometry for Cell Cycle Analysis

Flow cytometry is used to quantify the effect of Amonafide on cell cycle progression.

Detailed Protocol:

-

Cell Treatment and Harvesting:

-

Treat cultured cells with Amonafide at various concentrations and time points.

-

Harvest both adherent and floating cells and wash with PBS.

-

-

Fixation:

-

Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently to prevent clumping.

-

-

Staining:

-

Wash the fixed cells and resuspend in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A (to prevent staining of double-stranded RNA).

-

-

Data Acquisition and Analysis:

-

Analyze the stained cells using a flow cytometer.

-

The DNA content will be proportional to the fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Flow Cytometry for Apoptosis Assay

This protocol uses Annexin V and Propidium Iodide (PI) staining to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells.

Detailed Protocol:

-

Cell Treatment and Harvesting:

-

Treat cells with Amonafide as required.

-

Harvest the cells, including any floating cells in the medium.

-

-

Staining:

-

Wash the cells with PBS and resuspend in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark.

-

-

Analysis:

-

Analyze the stained cells by flow cytometry.

-

Viable cells will be negative for both Annexin V and PI.

-

Early apoptotic cells will be Annexin V positive and PI negative.

-

Late apoptotic or necrotic cells will be positive for both Annexin V and PI.

-

Conclusion

Amonafide is a potent anticancer agent that exerts its effects through DNA intercalation and inhibition of topoisomerase II, leading to DNA damage, cell cycle arrest, and apoptosis. Its cellular uptake is likely mediated by passive diffusion, and it primarily localizes to the nucleus to interact with its DNA target. Furthermore, evidence suggests a significant role for mitochondria in Amonafide-induced apoptosis. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the cellular and molecular mechanisms of Amonafide and its analogs, which is crucial for the development of more effective cancer therapies. Further research is warranted to obtain more precise quantitative data on the cellular uptake kinetics and subcellular distribution of this important class of compounds.

References

- 1. 7-b, a novel amonafide analogue, cause growth inhibition and apoptosis in Raji cells via a ROS-mediated mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and anticancer activities of 6-amino amonafide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ethonafide-induced cytotoxicity is mediated by topoisomerase II inhibition in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro activity of amonafide against primary human tumors compared with the activity of standard agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Base sequence determinants of amonafide stimulation of topoisomerase II DNA cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]

Bisnafide Mesylate: A Technical Review for Oncology Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bisnafide mesylate (formerly known as DMP 840) is a synthetic bis-naphthalimide derivative that has demonstrated significant potential as an anticancer agent. Its primary mechanism of action involves the dual processes of DNA intercalation and inhibition of topoisomerase II, leading to cell cycle arrest and apoptosis in cancer cells. Preclinical studies have shown promising activity against a range of human tumor xenografts, particularly solid tumors. Clinical investigations, primarily at the Phase I level, have established the safety profile and determined the maximum tolerated dose, with myelosuppression being the principal dose-limiting toxicity. This technical guide provides a comprehensive overview of the research on this compound, including its mechanism of action, a summary of preclinical and clinical data, and detailed experimental protocols for its investigation.

Mechanism of Action

Bisnafide's anticancer effects are attributed to its ability to interact directly with DNA and to disrupt the function of a critical enzyme involved in DNA replication and repair.

1. DNA Intercalation: The planar bis-naphthalimide structure of Bisnafide allows it to insert itself between the base pairs of the DNA double helix. This intercalation distorts the helical structure, interfering with the binding of DNA and RNA polymerases and thereby inhibiting DNA replication and transcription.

2. Topoisomerase II Inhibition: Bisnafide also acts as a topoisomerase II poison. Topoisomerase II is an essential enzyme that transiently creates and reseals double-strand breaks in DNA to manage topological challenges during replication, transcription, and chromosome segregation. Bisnafide stabilizes the covalent complex formed between topoisomerase II and DNA (the "cleavage complex"). This prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks, which triggers cell cycle arrest and ultimately apoptosis.

The following diagram illustrates the proposed signaling pathway initiated by this compound:

Preclinical Data

Bisnafide has demonstrated significant antitumor activity in a variety of preclinical models, particularly against solid human tumor xenografts.

In Vitro Activity

A study using a soft-agar cloning system assessed the in vitro effects of Bisnafide (DMP 840) against a panel of 260 human tumor specimens. An in vitro response was defined as at least a 50% decrease in tumor colony formation. The results are summarized below[1]:

| Concentration (µg/mL) | Percentage of Responsive Specimens |

| 0.01 | 10% (1 of 10) |

| 0.1 | 54% (55 of 101) |

| 1.0 | 80% (82 of 103) |

| 10.0 | 89% (82 of 92) |

At a concentration of 0.1 µg/mL, Bisnafide showed notable activity against several tumor types[1]:

| Tumor Type | In Vitro Response Rate |

| Melanoma | 80% |

| Renal Cell Carcinoma | 80% |

| Ovarian Cancer | 63% |

| Breast Cancer | 54% |

| Non-Small-Cell Lung Cancer | 42% |

| Colorectal Cancer | 33% |

Importantly, Bisnafide demonstrated activity in tumor specimens that were resistant to a number of standard chemotherapeutic agents[1].

In Vivo Xenograft Studies

Bisnafide (DMP 840) has shown curative activity in athymic nude mice bearing human solid tumor xenografts. Intravenous administration at or below the maximum tolerated dose resulted in significant tumor growth inhibition of ≥96% and, in some cases, complete tumor regressions[2].

| Human Tumor Xenograft | Response to Bisnafide (DMP 840) |

| MX-1 Mammary Carcinoma | Full or incomplete regressions, ≥96% tumor growth inhibition. In a long-term study, 20 out of 20 mice showed full regressions, with tumors in half of the mice remaining regressed for over 5 months. |